Cas no 2227672-75-3 (2-methoxy-3-(2S)-oxiran-2-ylpyridine)

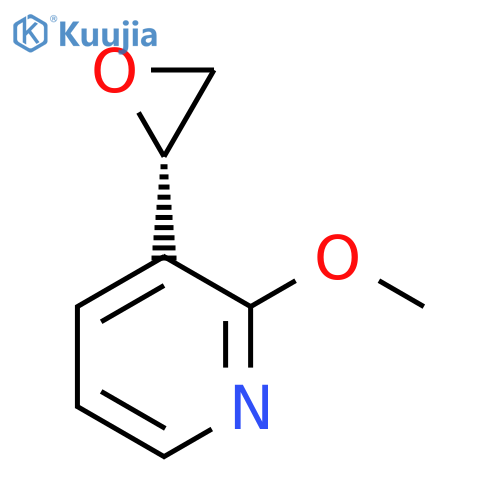

2227672-75-3 structure

商品名:2-methoxy-3-(2S)-oxiran-2-ylpyridine

2-methoxy-3-(2S)-oxiran-2-ylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-3-(2S)-oxiran-2-ylpyridine

- 2-methoxy-3-[(2S)-oxiran-2-yl]pyridine

- EN300-1823431

- 2227672-75-3

-

- インチ: 1S/C8H9NO2/c1-10-8-6(7-5-11-7)3-2-4-9-8/h2-4,7H,5H2,1H3/t7-/m1/s1

- InChIKey: HPHQHZVKMYUHFG-SSDOTTSWSA-N

- ほほえんだ: O1C[C@@H]1C1=CC=CN=C1OC

計算された属性

- せいみつぶんしりょう: 151.063328530g/mol

- どういたいしつりょう: 151.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 34.6Ų

2-methoxy-3-(2S)-oxiran-2-ylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1823431-0.1g |

2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |

2227672-75-3 | 0.1g |

$1371.0 | 2023-09-19 | ||

| Enamine | EN300-1823431-1.0g |

2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |

2227672-75-3 | 1g |

$1557.0 | 2023-06-01 | ||

| Enamine | EN300-1823431-0.05g |

2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |

2227672-75-3 | 0.05g |

$1308.0 | 2023-09-19 | ||

| Enamine | EN300-1823431-2.5g |

2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |

2227672-75-3 | 2.5g |

$3051.0 | 2023-09-19 | ||

| Enamine | EN300-1823431-10g |

2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |

2227672-75-3 | 10g |

$6697.0 | 2023-09-19 | ||

| Enamine | EN300-1823431-1g |

2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |

2227672-75-3 | 1g |

$1557.0 | 2023-09-19 | ||

| Enamine | EN300-1823431-10.0g |

2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |

2227672-75-3 | 10g |

$6697.0 | 2023-06-01 | ||

| Enamine | EN300-1823431-0.25g |

2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |

2227672-75-3 | 0.25g |

$1432.0 | 2023-09-19 | ||

| Enamine | EN300-1823431-0.5g |

2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |

2227672-75-3 | 0.5g |

$1495.0 | 2023-09-19 | ||

| Enamine | EN300-1823431-5.0g |

2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |

2227672-75-3 | 5g |

$4517.0 | 2023-06-01 |

2-methoxy-3-(2S)-oxiran-2-ylpyridine 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

2227672-75-3 (2-methoxy-3-(2S)-oxiran-2-ylpyridine) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量